REACTION_CXSMILES
|
[C:1]1([Li])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1CCCCC1.C(OCC)C.[N:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][N:26]=1.C(OCC)C>O>[C:1]1([C:27]2[N:26]=[C:25]([C:20]3[CH:21]=[CH:22][CH:23]=[CH:24][N:19]=3)[CH:30]=[CH:29][CH:28]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Li]
|
Name
|
cyclohexane diethyl ether
|
Quantity
|
40.9 mL
|
Type
|
reactant
|
Smiles
|
C1CCCCC1.C(C)OCC
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C1=NC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This reaction mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
an organic layer was separated from the mixture
|
Type
|
EXTRACTION
|
Details
|
furthermore an aqueous layer was extracted with dichloromethane
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
ADDITION
|
Details
|
the residue was diluted with acetone (50 ml)
|
Type
|
ADDITION
|
Details
|
saturated potassium permanganate acetone solution (120 ml) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The obtained reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered by Celite
|
Type
|
DISTILLATION
|
Details
|
the solvent of the filtrate was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography and recrystallization
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CC=CC(=N1)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 55.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |